Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate
Description
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is a benzoic acid derivative featuring a propargylamine (prop-2-yn-1-ylamino) group attached to the methylene substituent at the 3-position of the aromatic ring. This compound is structurally characterized by its ester moiety (methyl benzoate) and the propargylamine side chain, which introduces alkyne functionality.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-[(prop-2-ynylamino)methyl]benzoate |
InChI |
InChI=1S/C12H13NO2/c1-3-7-13-9-10-5-4-6-11(8-10)12(14)15-2/h1,4-6,8,13H,7,9H2,2H3 |
InChI Key |
YMWTZRKXAPHANA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate typically involves the reaction of 3-aminomethylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate with other methyl benzoate derivatives, emphasizing structural, synthetic, and functional differences.
Substituent-Driven Reactivity
Table 1: Key Substituents and Functional Groups in Methyl Benzoate Derivatives
- Propargylaminomethyl vs. Trifluoromethyl: The propargyl group enables alkyne-specific reactions (e.g., cycloadditions), whereas trifluoromethyl enhances stability and lipophilicity, making it common in agrochemicals and pharmaceuticals .
- Propargylaminomethyl vs. Methoxy/Hydroxy: Methoxy and hydroxy groups increase polarity and solubility in polar solvents, unlike the propargylaminomethyl group, which may reduce aqueous solubility due to its hydrophobic alkyne chain .
Biological Activity
Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is an organic compound with potential biological significance. Its unique structure, characterized by a methyl ester group and a prop-2-yn-1-ylamino moiety, suggests diverse interactions within biological systems. This article explores its biological activity, focusing on synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C_{12}H_{13}N_{1}O_{2}, with a molar mass of approximately 203.24 g/mol. It appears as a crystalline solid, typically white to light cream in color, with a melting point ranging from 113 to 117 °C. The compound is slightly soluble in chloroform and methanol, with solubility improving upon heating.
Synthesis Methods
Several methods can be employed for synthesizing this compound, including:
- Nucleophilic Substitution : Involves the reaction of benzoic acid derivatives with propynylamine.
- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amine bond.
- Cyclization Reactions : Employing cyclization strategies to introduce the propynylamine moiety into the benzoate structure.
Interaction with Biological Macromolecules
Preliminary studies indicate that this compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions can influence biochemical pathways and may exhibit therapeutic effects.
Photosensitizer Activity
The compound has been studied for its potential role as a photosensitizer , which suggests it may participate in photochemical reactions leading to oxidative processes within cells. Such activity could be harnessed in photodynamic therapy for cancer treatment.
Case Studies and Research Findings
Several research articles have highlighted the biological effects of compounds structurally similar to this compound:
- Neuroprotective Effects : A study on related compounds demonstrated protective properties against neurodegeneration in model organisms like C. elegans, indicating potential applications in treating neurodegenerative diseases .
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activity, warranting further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino benzoate | C_{9}H_{11}N_{1}O_{2} | Simple amino derivative; used in various syntheses |
| tert-butyl 4-(prop-2-ynylamino)benzoate | C_{14}H_{17}N_{1}O_{2} | Larger tert-butyl group; different reactivity profile |
| Methyl 4-(prop-2-ynylamino)benzoate | C_{12}H_{13}N_{1}O_{2} | Similar structure; varying position of amino group |
This table illustrates how this compound is unique due to its specific positioning of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Future Research Directions
Further research is essential to elucidate the specific interactions and mechanisms of action for this compound. Investigations should focus on:
- In vitro and in vivo studies : To assess its pharmacokinetics, toxicity, and therapeutic efficacy.
- Mechanistic studies : To clarify how it interacts with cellular targets and pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
